molecular formula C7H13N3OS B2697250 5-[1-(Dimethylamino)propyl]-1,3,4-oxadiazole-2-thiol CAS No. 749906-86-3

5-[1-(Dimethylamino)propyl]-1,3,4-oxadiazole-2-thiol

Cat. No.: B2697250
CAS No.: 749906-86-3
M. Wt: 187.26
InChI Key: CEGORZBYZGUULV-UHFFFAOYSA-N
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Description

5-[1-(Dimethylamino)propyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a branched 1-(dimethylamino)propyl group and at position 2 with a thiol (-SH) moiety. This compound is structurally related to pharmacologically active oxadiazoles, which are explored for anticancer, antimicrobial, and enzyme-modulating properties .

Properties

IUPAC Name

5-[1-(dimethylamino)propyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3OS/c1-4-5(10(2)3)6-8-9-7(12)11-6/h5H,4H2,1-3H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGORZBYZGUULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NNC(=S)O1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(Dimethylamino)propyl]-1,3,4-oxadiazole-2-thiol typically involves the reaction of dimethylaminopropylamine with appropriate reagents to form the oxadiazole ring. One common method includes the cyclization of a hydrazide intermediate with carbon disulfide, followed by alkylation with dimethylaminopropylamine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-[1-(Dimethylamino)propyl]-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of 1,3,4-oxadiazole derivatives. For instance:

  • Mechanism-Based Approaches : Research indicates that compounds derived from 1,3,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. A study demonstrated that a derivative showed a high inhibition rate against leukemia cell lines at a concentration of 104M10^{-4}M .
  • In Vitro Studies : New derivatives synthesized from carbohydrazides have shown promising anticancer activity. Notably, one compound demonstrated over 90% inhibition against multiple cancer types .

Antidiabetic Properties

Recent investigations into the anti-diabetic effects of oxadiazole derivatives revealed that certain compounds significantly lowered glucose levels in genetically modified models . These findings suggest potential applications in diabetes management.

Neuroprotective Effects

Research on neuroprotective properties has also emerged. Compounds based on the 5-[1-(dimethylamino)propyl]-1,3,4-oxadiazole scaffold have shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for neuroprotection .

Case Study 1: Anticancer Efficacy

A study conducted by Abdel K. Mansour et al. synthesized new 1,3,4-oxadiazole derivatives that were screened for their anticancer properties against NCI-58 human cancer cell lines. Among these derivatives, one compound exhibited a remarkable inhibition rate of over 90% against breast cancer cell lines .

Case Study 2: Antidiabetic Activity

In vivo studies using Drosophila melanogaster as a model organism demonstrated that specific oxadiazole derivatives effectively reduced glucose levels significantly compared to control groups .

Mechanism of Action

The mechanism of action of 5-[1-(Dimethylamino)propyl]-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The oxadiazole ring may interact with nucleic acids and other biomolecules, influencing various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key structural features and properties of 5-[1-(dimethylamino)propyl]-1,3,4-oxadiazole-2-thiol with analogous oxadiazole derivatives:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight Key Properties/Applications
This compound 1-(Dimethylamino)propyl (branched aliphatic amine) Not explicitly reported Potential CNS activity due to basic amine; thiol reactivity for derivatization
5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2-thiol (Dimethylamino)methyl (shorter chain) C₆H₁₀N₄OS 209.27 Higher solubility; used in drug discovery
5-[3-(Pyrimidin-2-ylthio)propyl]-1,3,4-oxadiazole-2-thiol Pyrimidin-2-ylthio-propyl (aromatic) C₁₂H₁₃N₅OS₂ 323.39 Anticancer activity (IC₅₀: 8.2–22.4 µM vs. A549 cells)
5-[3-(1H-Indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol Indole-propyl (bulky aromatic) C₁₆H₁₆N₄OS 312.39 Enhanced π-π interactions; antimicrobial potential
5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol 4-Aminophenyl (electron-rich aromatic) C₈H₇N₃OS 193.22 High reactivity for azo coupling; dye applications

Key Observations:

  • Substituent Effects on Bioactivity: Aromatic substituents (e.g., pyrimidine, indole) enhance cytotoxicity via π-π stacking with biological targets, as seen in pyrimidine-bearing derivatives with IC₅₀ values <25 µM . In contrast, the dimethylamino-propyl group in the target compound may improve blood-brain barrier penetration due to its aliphatic amine .
  • Solubility and Reactivity: Shorter-chain dimethylamino derivatives (e.g., 5-[(dimethylamino)methyl]-) exhibit higher aqueous solubility compared to bulkier analogs. The thiol group in all compounds allows S-alkylation, enabling diversification into prodrugs or targeted conjugates .

Biological Activity

5-[1-(Dimethylamino)propyl]-1,3,4-oxadiazole-2-thiol (commonly referred to as DMAPO) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article summarizes the biological properties of DMAPO, focusing on its anticancer potential, antimicrobial effects, and other pharmacological activities.

  • Chemical Formula : C7H13N3OS
  • Molecular Weight : 187.27 g/mol
  • IUPAC Name : 5-[1-(dimethylamino)propyl]-3H-1,3,4-oxadiazole-2-thione
  • PubChem CID : 3781306

Biological Activity Overview

DMAPO exhibits a range of biological activities, primarily through its mechanism of action involving the modulation of various cellular pathways. The following sections detail its specific activities.

Anticancer Activity

Recent studies have highlighted the potential of DMAPO and related oxadiazole derivatives in cancer treatment:

  • Mechanism of Action : DMAPO is believed to induce apoptosis in cancer cells via the activation of caspase pathways and inhibition of cell proliferation. It may also inhibit key signaling pathways involved in tumor growth.
  • Case Studies :
    • In a study evaluating various oxadiazole derivatives, DMAPO demonstrated significant cytotoxicity against several cancer cell lines including HEPG2 (liver cancer), MCF7 (breast cancer), and PC-3 (prostate cancer) with IC50 values comparable to established chemotherapeutics .
    • A derivative of DMAPO was found to inhibit the growth of melanoma cells with a growth percentage (GP) reduction significantly higher than that of control groups .
CompoundCell LineIC50 (µM)
DMAPOHEPG21.95
DMAPOMCF72.36
DMAPOPC-33.45

Antimicrobial Activity

DMAPO has shown promising results against various microbial strains:

  • Antibacterial Effects : In vitro studies indicate that DMAPO exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways .
  • Antifungal Properties : Research has indicated that DMAPO possesses antifungal activity against common pathogens such as Candida species, making it a candidate for further investigation in antifungal drug development .

Other Pharmacological Activities

Beyond anticancer and antimicrobial properties, DMAPO has been studied for additional pharmacological effects:

  • Anti-inflammatory Effects : Preliminary studies suggest that DMAPO may reduce inflammation by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
  • Neuroprotective Effects : Some research indicates potential neuroprotective properties, possibly through the modulation of oxidative stress pathways .

Safety and Toxicity

While the therapeutic potential of DMAPO is significant, safety evaluations are crucial. Toxicity studies have indicated that while DMAPO exhibits some cytotoxicity towards normal cells at high concentrations, its therapeutic index remains favorable compared to traditional chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 5-[1-(Dimethylamino)propyl]-1,3,4-oxadiazole-2-thiol?

  • Methodological Answer : The synthesis typically involves cyclization of acyl hydrazides with activated carboxylic acids, followed by S-alkylation. Key parameters include:

  • Catalysts : Use of coupling agents like CDI (1,1'-carbonyldiimidazole) for acyl hydrazide activation .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Temperature : Reflux conditions (~90°C) are critical for cyclization steps .
  • Purification : Recrystallization from methanol/water mixtures yields high-purity products .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirms thiol (-SH) and oxadiazole ring vibrations .
  • NMR (¹H/¹³C) : Resolves substituent dynamics (e.g., dimethylamino-propyl chain) and confirms regioselectivity .
  • Melting Point Analysis : High melting points (>200°C) correlate with crystalline stability .
  • Mass Spectrometry : Validates molecular ion peaks and fragmentation patterns .

Q. How are preliminary biological activities screened for this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .
  • Anticancer Screening : MTT assays on cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme Inhibition : Kinetic studies on target enzymes (e.g., COX-2, topoisomerases) linked to bioactivity .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

  • Methodological Answer :

  • Dose-Response Profiling : Test activity across a broader concentration range to identify non-linear effects .
  • Target-Specific Assays : Use enzyme isoform-selective inhibitors (e.g., COX-1 vs. COX-2) to clarify mechanisms .
  • Structural Analog Comparison : Compare activity of derivatives to isolate substituent effects (e.g., dimethylamino vs. alkyl chains) .

Q. What strategies optimize structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Systematic Derivatization : Introduce substituents at the oxadiazole-2-thiol position (e.g., alkyl, aralkyl groups) via S-alkylation .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like DNA gyrase .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., thiol, oxadiazole) using QSAR models .

Q. How can theoretical frameworks guide experimental design for this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : DFT studies (e.g., B3LYP/6-31G*) optimize geometries and predict electronic properties .
  • Reaction Mechanism Elucidation : Transition state analysis for cyclization steps using computational tools (e.g., Gaussian) .
  • Therapeutic Hypothesis : Link bioactivity to known pathways (e.g., apoptosis induction via caspase-3 activation) .

Q. What methodological challenges arise in scaling up synthesis?

  • Methodological Answer :

  • Process Intensification : Optimize solvent recovery and catalyst reuse via membrane technologies .
  • Byproduct Management : Monitor intermediates (e.g., hydrazides) via HPLC to minimize side reactions .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) assesses decomposition risks during scale-up .

Q. How can synergistic effects with other bioactive compounds be evaluated?

  • Methodological Answer :

  • Combination Index (CI) : Use Chou-Talalay method to quantify synergy/antagonism with antibiotics or chemotherapeutics .
  • In Silico Screening : Predict synergies via network pharmacology models (e.g., STITCH database) .
  • Factorial Design : Test multiple variables (e.g., concentration ratios, exposure times) using a 2ⁿ experimental matrix .

Data Presentation Guidelines

  • Synthetic Yields : Tabulate yields (%) under varying conditions (e.g., solvent, catalyst) .
  • Biological Data : Present IC₅₀/zone of inhibition values ± standard deviation across replicates .
  • Computational Results : Include docking scores (kcal/mol) and binding poses in supplementary materials .

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